molecular formula C18H21BrN6O3 B4347123 N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B4347123
M. Wt: 449.3 g/mol
InChI Key: ZLAJNMQUCMOERW-UHFFFAOYSA-N
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Description

N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves multiple steps. The starting materials typically include 4-bromo-1H-pyrazole and 3,5-dimethyl-1H-pyrazole. These compounds undergo a series of reactions, including acylation and hydrazone formation, to yield the final product .

Industrial Production Methods

the synthesis likely involves standard organic synthesis techniques, including the use of catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antileishmanial and antimalarial agent.

    Medicine: Explored for its pharmacological properties, including its potential to treat neglected tropical diseases.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes critical for the survival of parasites like Leishmania and Plasmodium. The compound’s hydrazine and pyrazole moieties play a crucial role in its binding affinity and inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide stands out due to its dual pyrazole moieties, which contribute to its enhanced pharmacological properties. Its unique structure allows for multiple points of interaction with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N'-[3-(4-bromopyrazol-1-yl)-2-methylpropanoyl]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN6O3/c1-11(8-24-9-14(19)7-20-24)17(26)21-22-18(27)16-5-4-15(28-16)10-25-13(3)6-12(2)23-25/h4-7,9,11H,8,10H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAJNMQUCMOERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(O2)C(=O)NNC(=O)C(C)CN3C=C(C=N3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
Reactant of Route 6
N-[3-(4-BROMO-1H-PYRAZOL-1-YL)-2-METHYLPROPANOYL]-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

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